molecular formula C₁₂¹³CH₁₆D₂N₂O B1155643 RO 5256390-13C, d2

RO 5256390-13C, d2

Cat. No.: B1155643
M. Wt: 221.3
Attention: For research use only. Not for human or veterinary use.
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Description

RO 5256390-13C, d2 is a deuterated and carbon-13 labeled compound, primarily utilized in pharmacokinetic and metabolic studies due to its isotopic labeling. The "13C" designation indicates the incorporation of carbon-13 isotopes, while "d2" signifies two deuterium atoms replacing hydrogen. These modifications enhance its utility as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise tracking of metabolic pathways and drug stability .

For example, CAS 1173206-71-7 (C9H19ClN2O2) shares synthetic methodologies involving reductive amination and chromatography, suggesting parallels in production and purification techniques for this compound .

Properties

Molecular Formula

C₁₂¹³CH₁₆D₂N₂O

Molecular Weight

221.3

Synonyms

(4S)-4,5-Dihydro-4-[(2S)-2-phenylbutyl]-2-oxazolamine-13C, d2;  [(4S)-4-((2S)-2-Phenylbutyl)-4,5-dihydrooxazol-2-yl]amine-13C, d2

Origin of Product

United States

Comparison with Similar Compounds

Non-isotopic Analog: CAS 1193-62-0 (C6H7NO2)

Key Differences :

  • Molecular Weight : RO 5256390-13C, d2 would exhibit a marginally higher molecular weight than CAS 1193-62-0 (125.13 g/mol) due to isotopic substitution.
  • Solubility : CAS 1193-62-0 has a solubility of 24.7 mg/ml, whereas isotopic labeling in this compound may reduce solubility slightly due to deuterium’s kinetic isotope effect .
  • Synthesis : CAS 1193-62-0 is synthesized via reactions involving chlorosulfonyl isocyanate in acetonitrile. In contrast, this compound likely requires deuterated solvents or reagents for isotopic incorporation .

Table 1: Physicochemical Comparison

Property This compound (Inferred) CAS 1193-62-0
Molecular Formula C6H5D2N13CO2 C6H7NO2
Molecular Weight ~128 g/mol 125.13 g/mol
Log S (ESOL) -0.5 (estimated) -0.53
Synthesis Solvent Deuterated acetonitrile Acetonitrile

Functional Analog: CAS 1173206-71-7 (C9H19ClN2O2)

Key Differences :

  • Target Interactions : The interaction network of Radix Ophiopogonis (RO) compounds (Figure 5, ) suggests that structural analogs like CAS 1173206-71-7 interact with pathways such as CYP enzymes. This compound’s isotopic labeling could alter binding kinetics to these targets .

Comparison with Isotopically Labeled Compounds

Deuterated compounds like this compound are often compared to their non-deuterated counterparts to assess isotopic effects. For example:

  • Metabolic Stability: Deuterium in this compound may slow metabolic degradation compared to non-deuterated analogs, as seen in other deuterated drugs (e.g., deutetrabenazine) .
  • Analytical Utility : The 13C labeling enhances detection sensitivity in mass spectrometry, distinguishing it from compounds like CAS 5390-04-5 (C5H8O), which lacks isotopic markers .

Research Findings and Implications

  • Synthetic Challenges: this compound’s synthesis requires specialized isotopic reagents, as evidenced by CAS 1173206-71-7’s use of NaBH(OAc)3 in ethanol .
  • Thermodynamic Effects : Deuterium substitution may alter log Po/w values slightly, as observed in CAS 5390-04-5’s log Po/w range (0.47–1.58) .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing synthesis protocols for RO 5256390-13C, d2 to ensure isotopic purity?

  • Isotopic labeling (e.g., 13C and deuterium) requires stringent control of reaction conditions to avoid isotopic dilution. Key steps include:

  • Reagent selection : Use deuterated solvents (e.g., D₂O, CD₃OD) and 13C-enriched precursors to minimize contamination .
  • Analytical validation : Employ LC-MS/MS for real-time monitoring of isotopic incorporation and purity, with thresholds set at ≥98% isotopic enrichment .
  • Statistical safeguards : Replicate synthesis batches (n ≥ 3) to assess variability in isotopic distribution using ANOVA .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Combine spectroscopic and chromatographic methods:

  • NMR spectroscopy : Compare ¹H/¹³C NMR spectra with unlabeled analogs to confirm deuterium incorporation and absence of unintended substitutions .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns against theoretical simulations (e.g., m/z deviation < 2 ppm) .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess isotopic robustness under stress conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in target engagement data for this compound across cellular models?

  • Contradictions may arise from model-specific variables (e.g., metabolic activity, protein expression). Mitigation steps:

  • Cross-model validation : Use orthogonal assays (e.g., CETSA for thermal stability, ITDR for dose-response profiling) in parallel with isotopic tracing .
  • Data harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell-line-specific efflux transporters) .
  • Literature triangulation : Compare findings with proteomic databases (e.g., UniProt) to contextualize target prevalence across models .

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound to distinguish parent compound from metabolites?

  • Leverage isotopic labeling for traceability:

  • Sample preparation : Use solid-phase extraction (SPE) with deuterium-sensitive columns to isolate parent compounds .
  • Quantitative imaging : Apply mass spectrometry imaging (MSI) to map compound distribution in tissues, correlating 13C signals with histological regions .
  • Pharmacokinetic modeling : Integrate metabolite profiling (via UPLC-QTOF) with compartmental models to adjust for isotopic interference in clearance rates .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions for this compound studies?

  • Adopt the P-E/I-C-O framework for hypothesis-driven queries :

  • Population (P) : Define biological systems (e.g., hepatic vs. neuronal cells).
  • Exposure/Intervention (E/I) : Specify isotopic labeling protocols.
  • Comparison (C) : Use unlabeled analogs as controls.
  • Outcome (O) : Quantify isotopic enrichment or target engagement.
    • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions with translational potential .

Q. How should researchers address gaps in literature on this compound’s mechanism of action?

  • Conduct systematic reviews with PRISMA guidelines :

  • Search strategy : Use databases like PubMed/Scopus with keywords: "this compound" + "target identification" + "isotopic tracing" .
  • Data extraction : Tabulate conflicting findings (e.g., variable binding affinities) and annotate methodologies (e.g., SPR vs. ITC) .
  • Meta-analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) .

Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

  • Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values.
  • Validate assumptions:

  • Homoscedasticity : Apply Levene’s test to assess variance equality across doses .
  • Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points .
    • Report confidence intervals (95% CI) and effect sizes (Cohen’s d) for reproducibility .

Q. How can researchers ensure transparency in reporting synthetic yields and analytical data for this compound?

  • Follow ACS Guidelines :

  • Yield reporting : Include mean ± SD for triplicate syntheses and raw chromatograms in supplementary data .
  • Spectroscopic documentation : Deposit NMR/HRMS spectra in public repositories (e.g., ChemSpider) with DOI links .

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